Vinyl acetate-D6
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Overview
Description
Vinyl acetate-D6 is a deuterated form of vinyl acetate, where all hydrogen atoms are replaced with deuterium. This compound has the molecular formula C4D6O2 and is used primarily in scientific research due to its unique isotopic properties . Vinyl acetate itself is a colorless liquid with a pungent odor and is a key monomer in the production of polyvinyl acetate and other important polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl acetate-D6 can be synthesized through the deuteration of vinyl acetate. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents or solvents. One common method is the reaction of deuterated acetic acid with acetylene in the presence of a palladium catalyst .
Industrial Production Methods: The industrial production of vinyl acetate generally involves the reaction of ethylene, acetic acid, and oxygen over a palladium catalyst. For the deuterated version, deuterated acetic acid is used instead of regular acetic acid. The reaction conditions include temperatures ranging from 100-250°C and pressures of 1-2.5 MPa .
Chemical Reactions Analysis
Types of Reactions: Vinyl acetate-D6 undergoes various chemical reactions, including:
Oxidation: Vinyl acetate can be oxidized to form acetic acid and acetaldehyde.
Reduction: Reduction reactions can convert vinyl acetate to ethyl acetate.
Substitution: Vinyl acetate can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles are used under various conditions.
Major Products:
Oxidation: Acetic acid, acetaldehyde.
Reduction: Ethyl acetate.
Substitution: Various substituted vinyl compounds.
Scientific Research Applications
Vinyl acetate-D6 is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the production of deuterated polymers and materials for specialized applications.
Mechanism of Action
The mechanism of action of vinyl acetate-D6 involves its interaction with various molecular targets and pathways. In catalytic processes, this compound reacts with ethylene and acetic acid over a palladium catalyst to form vinyl acetate. The reaction proceeds via the formation of an acetoxyethyl intermediate, followed by a β-hydride elimination to produce the final product . This mechanism is crucial for understanding the catalytic behavior and optimizing reaction conditions.
Comparison with Similar Compounds
Vinyl acetate: The non-deuterated form, widely used in polymer production.
Vinyl sulfonate: Another vinyl ester used in similar applications but with different reactivity.
Vinyl bromide: Used in cross-coupling reactions but less environmentally friendly compared to vinyl acetate.
Uniqueness: Vinyl acetate-D6 is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property allows for more precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .
Properties
IUPAC Name |
1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRWKRVRITETP-QNYGJALNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])OC(=O)C([2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.